N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide
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Overview
Description
N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both an azepane ring and a thiophene moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the 2-Ethylphenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azepane derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azepane ring may facilitate binding to specific sites, while the thiophene moiety may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenyl)-2-(thiophen-2-YL)azepane-1-carboxamide: Lacks the ethyl group on the phenyl ring.
N-(2-Ethylphenyl)-2-(furan-2-YL)azepane-1-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-Ethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the presence of both an ethyl-substituted phenyl ring and a thiophene ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-15-9-5-6-10-16(15)20-19(22)21-13-7-3-4-11-17(21)18-12-8-14-23-18/h5-6,8-10,12,14,17H,2-4,7,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIDAVXVSLPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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